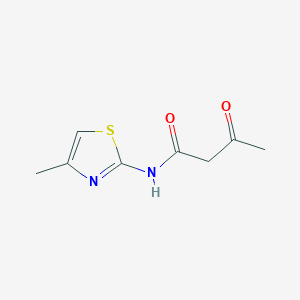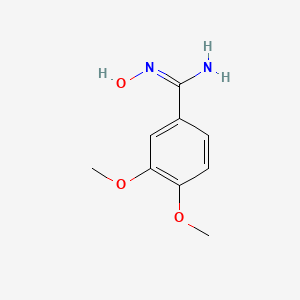![molecular formula C25H20BrNO5 B12050802 Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)
Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SALOR-INT L172790-1EA, also known by its CAS number 618070-09-0, is a chemical compound utilized in various scientific research and industrial applications
準備方法
The preparation of SALOR-INT L172790-1EA involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound .
化学反応の分析
SALOR-INT L172790-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
SALOR-INT L172790-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological research to study its effects on different biological systems.
Medicine: SALOR-INT L172790-1EA is investigated for its potential therapeutic applications and its effects on different physiological processes.
Industry: The compound is used in industrial processes for the production of various chemicals and materials
作用機序
The mechanism of action of SALOR-INT L172790-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
特性
分子式 |
C25H20BrNO5 |
|---|---|
分子量 |
494.3 g/mol |
IUPAC名 |
diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C25H20BrNO5/c1-3-31-24(29)19-20(25(30)32-4-2)22(23(28)16-9-11-17(26)12-10-16)27-14-13-15-7-5-6-8-18(15)21(19)27/h5-14H,3-4H2,1-2H3 |
InChIキー |
ZWBPFNWKWCSHOY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


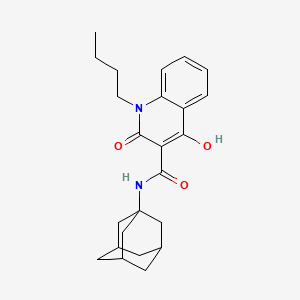
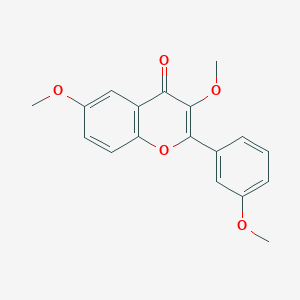

![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)
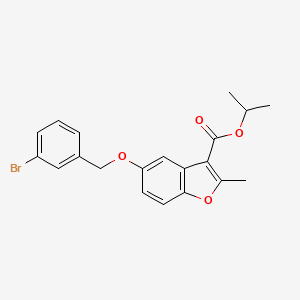
![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
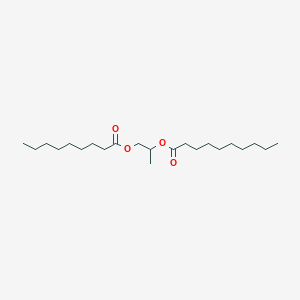
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)

